Benzoic acid;cyclohepta-3,5-dien-1-ol is an organic compound that combines the structural features of benzoic acid and cyclohepta-3,5-dien-1-ol. This compound is notable for its potential applications in various scientific fields, including chemistry and biology. The classification of this compound falls under organic acids and alcohols due to its functional groups.
Benzoic acid;cyclohepta-3,5-dien-1-ol can be sourced from chemical suppliers or synthesized in laboratory settings. Its synthesis typically involves reactions between benzoic acid and cyclohepta-3,5-dien-1-ol, often under controlled conditions to optimize yield and purity.
The compound is classified as:
The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through various methods:
The reactions often require careful control of temperature and pH to maximize yield and minimize by-products. Reaction times can vary based on the method used and the desired purity of the final product.
Benzoic acid;cyclohepta-3,5-dien-1-ol has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 59171-91-4 |
| InChI | InChI=1S/C7H6O2.C7H10O/c8... |
| InChI Key | FBSGKEAMVIOUQG-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O |
This structure indicates the presence of both aromatic and aliphatic characteristics, contributing to its unique chemical properties.
Benzoic acid;cyclohepta-3,5-dien-1-ol can undergo several types of chemical reactions:
The specific conditions for these reactions (temperature, pressure, solvent) greatly influence the yield and selectivity of the desired products.
The mechanism of action for benzoic acid;cyclohepta-3,5-dien-1-ol is primarily related to its interaction with biological targets:
Benzoic acid;cyclohepta-3,5-dien-1-ol exhibits several physical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include:
| Property | Value |
|---|---|
| pH | Not specified |
| Reactivity | Reacts with oxidizing agents |
These properties are crucial for understanding how the compound behaves under different conditions.
Benzoic acid;cyclohepta-3,5-dien-1-ol has diverse applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: